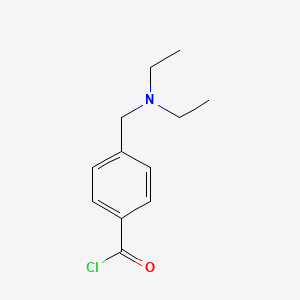![molecular formula C17H16O5 B8320750 [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is an organic compound that features a phenylacetic acid core with a methoxycarbonylbenzyl ether substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free acid form of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学研究应用
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The methoxycarbonylbenzyl ether group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: Lacks the methoxycarbonylbenzyl ether group, making it less complex.
Benzyl Acetate: Contains a benzyl ester group but lacks the phenylacetic acid core.
Methoxycarbonylbenzyl Alcohol: Contains the methoxycarbonylbenzyl group but lacks the phenylacetic acid core.
Uniqueness
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is unique due to the presence of both the phenylacetic acid core and the methoxycarbonylbenzyl ether group
属性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC 名称 |
2-[4-[(2-methoxycarbonylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H16O5/c1-21-17(20)15-5-3-2-4-13(15)11-22-14-8-6-12(7-9-14)10-16(18)19/h2-9H,10-11H2,1H3,(H,18,19) |
InChI 键 |
UBFBCWXZPLMOHR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)
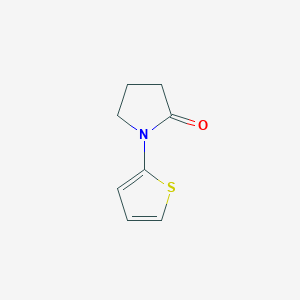
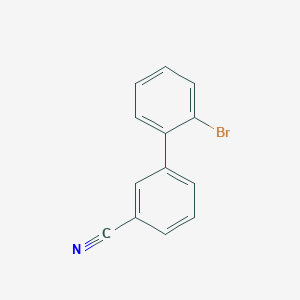
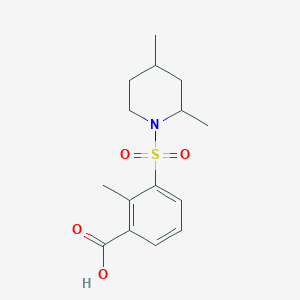
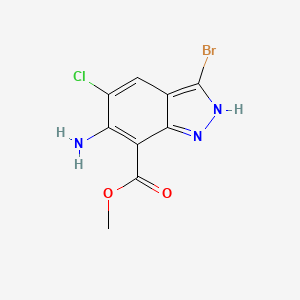
![Thieno[2,3-d]pyridazine-7(6H)-thione](/img/structure/B8320716.png)
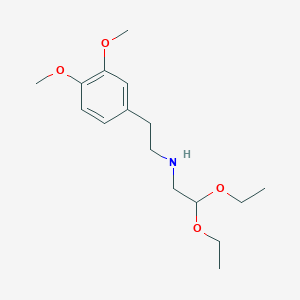
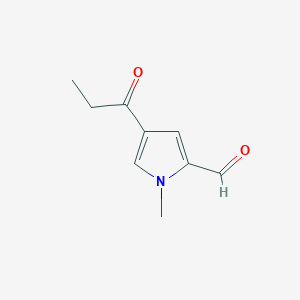
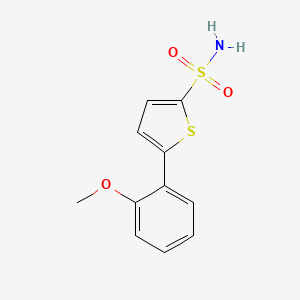
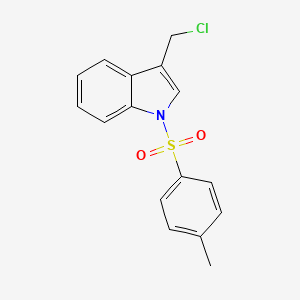
![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
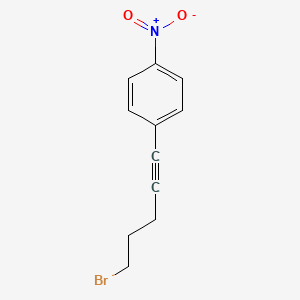
![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)
